![molecular formula C19H18ClN3O2 B3405134 N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1276418-30-4](/img/structure/B3405134.png)
N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
Overview
Description
N-(4-chlorophenethyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields. The compound is commonly referred to as 'CPOX' and has been the subject of extensive research in recent years.
Mechanism of Action
Target of Action
The primary targets of the compound N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and the overall impact on cellular functions.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPOX is its versatility. CPOX can be used as a fluorescent probe to study the activity of ion channels in neurons, as well as a starting point for the development of new drugs for the treatment of various diseases. However, CPOX also has some limitations. For example, CPOX is relatively unstable and can degrade over time, making it difficult to work with in some experiments.
Future Directions
There are several future directions for research on CPOX. One potential avenue of research is the development of new drugs based on the structure of CPOX. Additionally, further research is needed to fully understand the mechanism of action of CPOX and its effects on ion channels and receptors in cells. Finally, research is needed to develop new and more efficient synthesis methods for CPOX to facilitate its use in scientific research.
Scientific Research Applications
CPOX has been shown to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPOX has been used as a fluorescent probe to study the activity of voltage-gated sodium channels in neurons. In cancer research, CPOX has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, CPOX has been used as a starting point for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-2-6-15(7-3-13)19-23-22-18(25-19)12-17(24)21-11-10-14-4-8-16(20)9-5-14/h2-9H,10-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIUKNPMHJUYRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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